![molecular formula C23H17N3O4S2 B2500880 (Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887204-60-6](/img/structure/B2500880.png)

(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

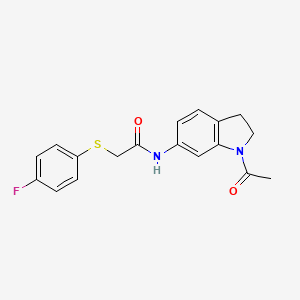

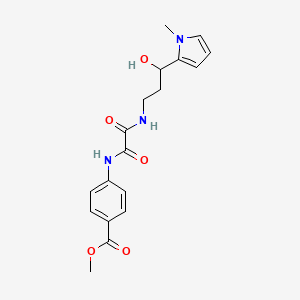

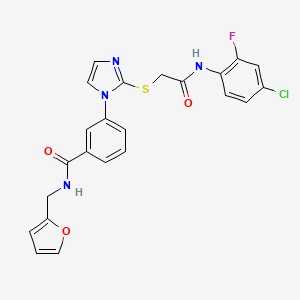

“(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a compound that is related to a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles . These compounds have been synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction . They have been examined for their structure using FTIR, 1H, 13C-NMR, and HRMS techniques .

Synthesis Analysis

The synthesis of these compounds involves a copper (I) catalyzed azide-alkyne cycloaddition reaction . This reaction is part of a class of reactions known as “click reactions”, which are characterized by their efficiency and versatility .Molecular Structure Analysis

The molecular structure of these compounds has been examined using various techniques including FTIR, 1H, 13C-NMR, and HRMS . These techniques allow for the identification of the various functional groups present in the molecule and the determination of the overall molecular structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve the use of a copper (I) catalyst and the reaction of azides and terminal alkynes . This reaction is known as a click reaction and is commonly used in the synthesis of 1,4-disubstituted 1,2,3-triazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been examined using various techniques. For example, the appearance of the compound is described as a white solid . The melting point is reported to be between 152–156 °C .Scientific Research Applications

Antimicrobial Activity

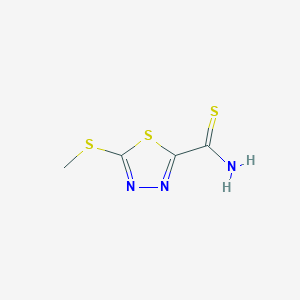

Compounds containing a benzo[d]thiazole moiety have been reported to exhibit antimicrobial activity . They have been tested against various strains of bacteria, including Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

Imidazole-containing compounds, which are structurally similar to the compound , have been reported to show anti-inflammatory activity . This suggests that our compound might also have potential anti-inflammatory applications.

Antitumor Activity

Compounds with similar structures have shown potential antitumor activity . They have been evaluated for their cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM .

Antidiabetic Activity

Imidazole derivatives have been reported to exhibit antidiabetic activity . Given the structural similarity, our compound might also be investigated for potential antidiabetic effects.

Anti-allergic Activity

Imidazole-containing compounds have been reported to show anti-allergic activity . This suggests that our compound might also have potential anti-allergic applications.

Antiviral Activity

Imidazole derivatives have been reported to exhibit antiviral activity . Given the structural similarity, our compound might also be investigated for potential antiviral effects.

Future Directions

The future directions for these compounds could involve further exploration of their biological activities. For example, triazole derivatives have been found to possess a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects . Therefore, these compounds could potentially be developed into new drugs for various therapeutic applications.

properties

IUPAC Name |

4-phenoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O4S2/c1-2-14-26-20-13-12-19(32(24,28)29)15-21(20)31-23(26)25-22(27)16-8-10-18(11-9-16)30-17-6-4-3-5-7-17/h1,3-13,15H,14H2,(H2,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBXZYVOZHKDNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[3.5]nonan-9-ylmethanesulfonyl chloride](/img/structure/B2500797.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2500799.png)

![ethyl 2-{(2E)-2-cyano-3-[2-(methylethoxy)phenyl]prop-2-enoylamino}-4-(4-methyl phenyl)thiophene-3-carboxylate](/img/structure/B2500802.png)

![N-(Cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine](/img/structure/B2500804.png)

![3-Bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2500812.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2500816.png)

![2-(2,6-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2500817.png)

![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)